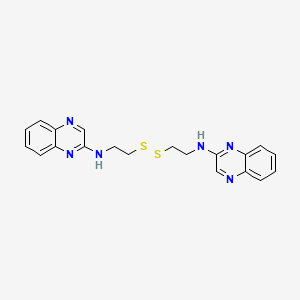
N-(2-((2-(2-Quinoxalinylamino)ethyl)dithio)ethyl)-2-quinoxalinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((2-(2-Quinoxalinylamino)ethyl)dithio)ethyl)-2-quinoxalinamine is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by its unique structure, which includes two quinoxaline moieties connected by a dithioethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-(2-Quinoxalinylamino)ethyl)dithio)ethyl)-2-quinoxalinamine typically involves the condensation of quinoxaline derivatives with appropriate amines and thiols. One common method includes the reaction of 2-quinoxalinamine with 2-chloroethyl disulfide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction mixture is stirred at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-(2-Quinoxalinylamino)ethyl)dithio)ethyl)-2-quinoxalinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfide bridge to thiols.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of N-(2-((2-(2-Quinoxalinylamino)ethyl)dithio)ethyl)-2-quinoxalinamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The dithioethyl bridge allows for redox reactions, which can further influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Quinoxalinyl-6-iminopyridines: These compounds share the quinoxaline moiety and have similar biological activities.
Ethyl 4,5-dimethyl-2-{[(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetyl]amino}-3-thiophenecarboxylate: Another quinoxaline derivative with distinct structural features.
Uniqueness
N-(2-((2-(2-Quinoxalinylamino)ethyl)dithio)ethyl)-2-quinoxalinamine is unique due to its dithioethyl bridge, which imparts specific redox properties and enhances its biological activity. This structural feature distinguishes it from other quinoxaline derivatives and contributes to its potential therapeutic applications.
Properties
CAS No. |
60311-21-9 |
|---|---|
Molecular Formula |
C20H20N6S2 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-[2-[2-(quinoxalin-2-ylamino)ethyldisulfanyl]ethyl]quinoxalin-2-amine |
InChI |
InChI=1S/C20H20N6S2/c1-3-7-17-15(5-1)23-13-19(25-17)21-9-11-27-28-12-10-22-20-14-24-16-6-2-4-8-18(16)26-20/h1-8,13-14H,9-12H2,(H,21,25)(H,22,26) |
InChI Key |
KQKKOJRXJSLFLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NCCSSCCNC3=NC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















